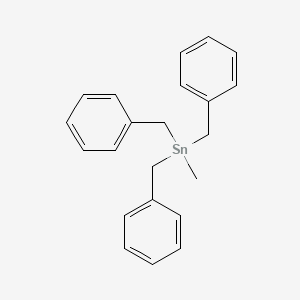
Tribenzyl(methyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl(methyl)stannane is an organotin compound characterized by the presence of three benzyl groups and one methyl group attached to a central tin atom. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzyl(methyl)stannane can be synthesized through various methods, including the reaction of tribenzylstannane with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of automated systems to handle the reagents and control the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Tribenzyl(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in organic synthesis .
Aplicaciones Científicas De Investigación
Tribenzyl(methyl)stannane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tribenzyl(methyl)stannane involves the formation of stannyl radicals, which participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different substituents.
Triphenyltin hydride: Similar in structure but with phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(methyl)stannane is unique due to the presence of both benzyl and methyl groups, which provide distinct reactivity patterns compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .
Propiedades
Número CAS |
17841-74-6 |
|---|---|
Fórmula molecular |
C22H24Sn |
Peso molecular |
407.1 g/mol |
Nombre IUPAC |
tribenzyl(methyl)stannane |
InChI |
InChI=1S/3C7H7.CH3.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H3; |
Clave InChI |
ZDUCAYRQGBSUHH-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


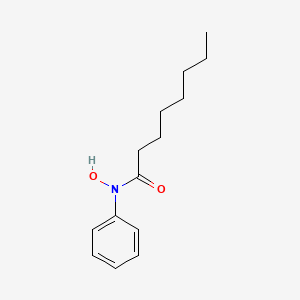
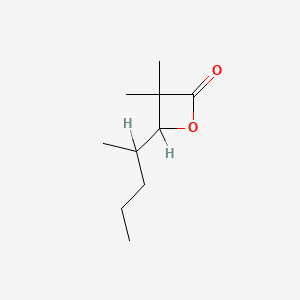
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
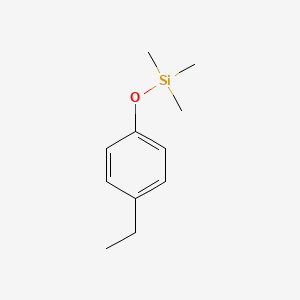
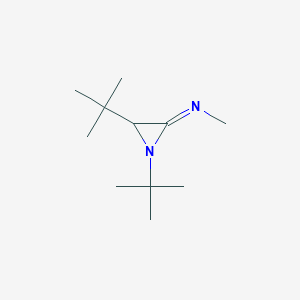
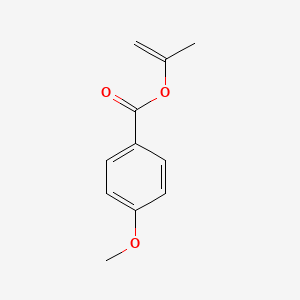
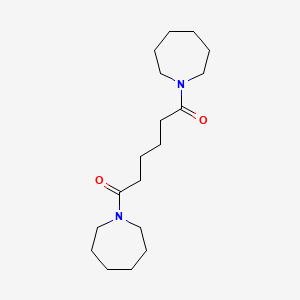
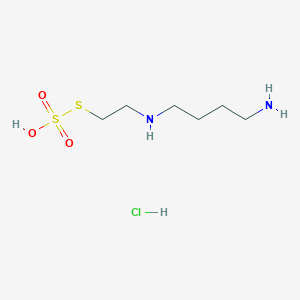
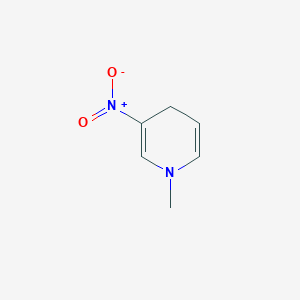
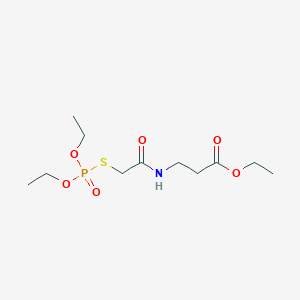
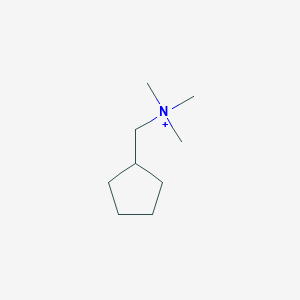
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
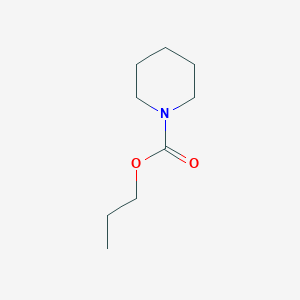
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
